Isoxepac
Overview
Description
Scientific Research Applications
Isoxepac has several scientific research applications:
Mechanism of Action
Target of Action
Isoxepac, also known as HP-549, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic activity
Mode of Action
This results in decreased inflammation, pain, and fever .
Result of Action
This compound has been shown to have comparable analgesic activity to aspirin . This suggests that it may have similar molecular and cellular effects, such as reducing the production of prostaglandins, decreasing inflammation, and alleviating pain.
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the action and stability of drugs
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Isoxepac interacts with various enzymes and proteins in biochemical reactions . It has been shown to have comparable analgesic activity to aspirin , indicating its interaction with cyclooxygenase enzymes that are involved in the inflammatory response .
Cellular Effects
This compound has been studied for its effects on various types of cells and cellular processes . In a double-blind cross-over study, it was found that this compound had similar effects to aspirin in reducing joint pain, grip strength, and morning stiffness in patients with rheumatoid arthritis .
Molecular Mechanism
As a non-steroidal anti-inflammatory drug, it is likely to exert its effects at the molecular level through inhibition of cyclooxygenase enzymes, thereby reducing the production of prostaglandins that mediate pain and inflammation .
Temporal Effects in Laboratory Settings
In a study comparing the effects of this compound and aspirin in patients with rheumatoid arthritis, patients completed 2–4 weeks treatment with each drug . This suggests that this compound has a relatively stable effect over time in a laboratory setting .
Metabolic Pathways
As a non-steroidal anti-inflammatory drug, it is likely to be involved in the arachidonic acid metabolic pathway, which leads to the production of prostaglandins .
Preparation Methods
The synthesis of isoxepac involves several steps:
- p-Hydroxyphenylacetic acid and phthalide are dissolved in dimethylacetamide (DMAC) and reacted with sodium methylate at 80-170°C for 3-10 hours under a pressure of 0.1-10 Pa. The pH is then adjusted to 1-5 to precipitate 4-(2-carboxybenzyloxy)phenylacetic acid .
Cyclization: The 4-(2-carboxybenzyloxy)phenylacetic acid is dissolved in glacial acetic acid and reacted with polyphosphoric acid at 30-100°C for 3-12 hours under a pressure of 0.1-10 Pa.
Purification: The crude this compound is dissolved in ethyl acetate and refined to obtain the final product.
Chemical Reactions Analysis
Isoxepac undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Comparison with Similar Compounds
Isoxepac is often compared with other NSAIDs, such as aspirin. In a double-blind study, this compound was found to have comparable analgesic activity to aspirin but with fewer adverse effects . Similar compounds include:
Aspirin: Another NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: A widely used NSAID with similar mechanisms of action.
Naproxen: Another NSAID that inhibits COX enzymes and provides anti-inflammatory and analgesic effects.
This compound stands out due to its specific chemical structure and its relatively lower incidence of adverse effects compared to other NSAIDs .
Properties
IUPAC Name |
2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMXJOBTNZHEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057772 | |
Record name | Isoxepac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55453-87-7 | |
Record name | Isoxepac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55453-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxepac [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055453877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoxepac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoxepac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOXEPAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH283Q0Z5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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